1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Description
Properties
CAS No. |
34840-23-8 |
|---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |
InChI Key |
KHBXLYPOXVQKJG-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)N/C(=N/C(=O)OC)/SC |
Canonical SMILES |
COC(=O)NC(=NC(=O)OC)SC |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
General Synthetic Approach
The compound is typically synthesized via nucleophilic substitution and condensation reactions involving methyl carbamate derivatives and methyl isothiourea precursors. The key step involves introducing methoxycarbonyl groups at the 1 and 3 positions of the thiopseudourea scaffold with a methyl substituent at the 2-position.
Specific Synthetic Routes
Cyclocondensation Method
A prominent method involves the cyclocondensation of appropriate pyrrole intermediates with this compound under acidic catalysis (e.g., acetic acid) in methanol solvent. This method was employed to synthesize intermediates in the preparation of pyrrolo[3,2-d]pyrimidine derivatives, achieving yields of approximately 63% over two steps.
Reaction conditions typically involve refluxing the mixture with acetic acid as catalyst, facilitating the formation of the thiopseudourea ring system functionalized with methoxycarbonyl groups.
Base-Promoted Coupling
Another method described in patent literature involves reacting this compound with suitable precursors (e.g., halogenated intermediates) in the presence of bases such as triethylamine or sodium methoxide. The base promotes nucleophilic attack and coupling to form the desired thiopseudourea derivative.
For example, coupling with a halogenated compound in the presence of triethylamine and mercury(II) chloride in an organic solvent leads to intermediate adducts, which are subsequently cyclized under basic conditions (e.g., sodium methoxide in methanol) to form the thiopseudourea compound.
Deprotection steps involving sodium hydroxide or hydrogenation (Pd/C catalyst) may follow to remove protecting groups and yield the final product.
Reaction Conditions and Optimization
Purification Techniques
Purification typically involves extraction with organic solvents such as toluene, washing with water and brine, drying over anhydrous magnesium sulfate, and filtration.
Final product isolation often requires recrystallization from solvent mixtures like water and isopropanol to obtain high purity material suitable for further synthetic applications.
Challenges and Considerations
Reaction times must be optimized to prevent decomposition of intermediates, as prolonged reactions can lead to byproducts complicating purification.
The use of mercury(II) chloride as a catalyst in coupling steps requires careful handling due to toxicity and environmental concerns.
Chromatographic purification may be necessary to separate closely related byproducts, especially in multi-step syntheses involving substituted derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Cyclocondensation | This compound, AcOH, MeOH, reflux | High yield, straightforward | Requires acidic conditions | ~63% over 2 steps |
| Base-Promoted Coupling | Triethylamine, HgCl2, sodium methoxide, MeOH | Enables coupling with various precursors | Use of toxic HgCl2, multiple steps | Not specified |
| Deprotection Steps | NaOH, Pd/C hydrogenation or BCl3 treatment | Removes protecting groups | Additional steps add complexity | Not specified |
Research Findings and Applications
The compound is a key intermediate in the synthesis of biologically active molecules such as dual thymidylate synthase and dihydrofolate reductase inhibitors, demonstrating its importance in medicinal chemistry.
Modifications of the preparation methods have been reported to improve yields and facilitate purification, enabling scalable production for research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea has been studied for its role as an anticancer agent. Research indicates that it can inhibit the activity of key enzymes involved in cancer cell proliferation, such as PARP1 and ABL kinases. These enzymes are crucial for DNA repair mechanisms and cellular signaling pathways associated with tumor growth .
- Case Study : In vivo studies demonstrated that this compound effectively reduced tumor growth in xenograft models using ovarian cancer cell lines (OVCAR8) and mesothelioma cell lines (MSTO-211H). The compound was administered at varying doses (30 mg/kg, 60 mg/kg, and 100 mg/kg), showing a significant reduction in tumor size compared to control groups .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds:
- Hybrid Nocodazole Analogues : This compound has been employed to synthesize hybrid nocodazole analogues that demonstrate enhanced inhibition of tubulin assembly, which is crucial for developing new anticancer drugs .
- Synthesis of Other Thioureas : The compound is also used as a reagent in synthesizing other thioureas and carbamate derivatives that possess potential pharmacological properties .
Industrial Applications
While primarily recognized for its medicinal properties, this compound may also find utility in industrial applications due to its chemical stability and reactivity:
- Flame-Retardant Resins : Thiourea derivatives are known to be incorporated into flame-retardant formulations, enhancing the safety profile of various materials .
- Photocopy Paper Production : Thioureas are used as auxiliary agents in the production of light-sensitive materials, including photocopy paper .
Mechanism of Action
The mechanism by which 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the methoxycarbonyl and methylthio groups plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Differences :
Cyclization Reactions
- Methoxy derivative : Efficient in one-pot benzimidazole syntheses (e.g., antifungal 2-carbamate benzimidazoles, yields: 70–90%) via nucleophilic attack on o-phenylenediamine .
- tert-Butoxy derivative : Used in guanidine formation (e.g., thrombin inhibitors) through HgCl₂-mediated reactions, leveraging Boc-protecting group compatibility .
- Benzyloxy derivative: Limited evidence; likely requires harsher deprotection conditions (e.g., hydrogenolysis) due to benzyl groups .
Stability and Handling
Mechanistic Insights :
Biological Activity
1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS Number: 34840-23-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 174.22 g/mol
The compound is typically presented as a white to light yellow powder with a purity exceeding 98% .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has demonstrated the ability to inhibit PARP1 activity, which is crucial for DNA repair processes in cancer cells. This inhibition leads to increased DNA damage and subsequent cell death .
- It also inhibits tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .
- Synergistic Effects :
The primary mechanisms through which this compound exerts its anticancer effects include:
- Induction of double-strand DNA breaks.
- Modulation of cellular pathways associated with apoptosis.
- Alteration of microtubule dynamics affecting cell cycle progression.
In Vitro Studies
Several in vitro studies have assessed the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OVCAR8 (Ovarian) | 0.608 | Inhibition of PARP1 |
| MSTO-211H (Mesothelioma) | 0.379 | Tubulin polymerization inhibition |
| RPMI (Multiple Myeloma) | 0.540 | Induction of apoptosis |
These findings highlight the compound's potency and specificity towards different cancer types .
In Vivo Studies
Animal studies involving xenograft models have provided insights into the compound's therapeutic potential:
- Study Design : Female NOD/SCID mice were implanted with OVCAR8 cells and treated with varying doses (30 mg/kg, 60 mg/kg, 100 mg/kg).
- Results : Significant tumor growth inhibition was observed at all doses, with the highest dose showing the most substantial effect on tumor size reduction over time .
Pharmacokinetics
Pharmacokinetic studies indicate that after oral administration at a dose of 10 mg/kg, plasma concentrations of the compound were measurable, suggesting good bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via annulation reactions, such as reacting 3,4-diaminobutanoic acid with the thiopseudourea derivative under reflux conditions. Purification often involves converting intermediates to methyl esters (e.g., using methanol and p-toluenesulfonic acid) to improve solubility and chromatographic separation . Characterization typically employs NMR, mass spectrometry, and elemental analysis.
Q. How is this compound utilized in guanidine functionalization?
- Methodological Answer : The compound serves as a guanidinating agent in reactions with primary amines. For example, HgCl₂ is used as a catalyst to facilitate guanidation, achieving yields >85% in Boc-protected intermediates. Post-reaction purification involves filtration through Celite® pads and preparative HPLC .
Q. What are the key stability considerations for handling this compound in solution?
- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Reactions are typically conducted under anhydrous conditions (e.g., DCM or THF) with inert gas protection. Storage at low temperatures (2–8°C) in airtight containers is recommended to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in HgCl₂-mediated guanidation using this compound?
- Methodological Answer : Yield optimization involves:
- Stoichiometry : 1.2 equivalents of thiopseudourea to amine.
- Catalyst Loading : 1.5 equivalents of HgCl₂.
- Solvent : Dichloromethane (DCM) with 10 equivalents of triethylamine to neutralize HCl byproducts.
Post-reaction workup includes filtration to remove HgCl₂ residues, followed by silica gel chromatography .
Q. What strategies mitigate side reactions during Boc deprotection in guanidine synthesis?
- Methodological Answer : Acidic deprotection (e.g., TFA in DCM) is performed at room temperature for 5–7 hours to minimize over-degradation. Quenching with cold ether and lyophilization are critical for isolating stable guanidine-TFA salts .
Q. How does structural modification of this compound influence biological activity in nocodazole analogues?
- Methodological Answer : Modifications to the methoxycarbonyl groups (e.g., replacing with tert-butoxycarbonyl) alter lipophilicity and tubulin binding affinity. Biological evaluation involves:
- In vitro : Tubulin polymerization assays.
- In vivo : Antiproliferative activity in cancer cell lines (IC₅₀ determination).
SAR studies highlight the importance of the thiourea core for activity .
Q. What analytical techniques resolve contradictions in reaction outcomes between Boc-protected and unprotected intermediates?
- Methodological Answer : Discrepancies in yields or purity are addressed via:
- HPLC-MS : To track Boc-deprotection efficiency.
- ¹H/¹³C NMR : To confirm guanidine formation vs. thiourea byproducts.
- X-ray crystallography : For resolving stereochemical ambiguities in rigid intermediates .
Methodological Tables
Table 1 : Reaction Optimization for HgCl₂-Mediated Guanidation
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Thiopseudourea Equiv. | 1.2 | +15% | |
| HgCl₂ Equiv. | 1.5 | +20% | |
| Solvent | DCM with TEA | +10% (vs. THF) |
Table 2 : Stability of Key Intermediates
| Intermediate | Storage Condition | Degradation Rate | Reference |
|---|---|---|---|
| Boc-Protected Guanidine | -20°C, desiccated | <5% over 6 months | |
| Free Guanidine (TFA salt) | 2–8°C, lyophilized | <10% over 3 months |
Critical Research Gaps
- Mechanistic Insights : The role of HgCl₂ in guanidation remains poorly understood. Isotope-labeling studies (e.g., ¹⁵N tracing) could clarify reaction pathways .
- Toxicity Profile : Limited data on HgCl₂ residues in final products necessitate ICP-MS validation for biomedical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
